molecular formula C26H27N3O4 B14963871 4-(2,5-dimethoxyphenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

4-(2,5-dimethoxyphenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

Cat. No.: B14963871
M. Wt: 445.5 g/mol
InChI Key: CQCPWXHYTMYGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dimethoxyphenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, along with various substituents such as dimethoxyphenyl and dimethyl groups

Preparation Methods

The synthesis of 4-(2,5-dimethoxyphenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often involve the use of Lewis acids such as BF3·OEt2 to catalyze the cycloaddition process . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced pyrazoloquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the methoxy groups. Common reagents include halogens and nitrating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving enzyme interactions and receptor binding.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazoloquinoline core structure may allow the compound to bind to active sites of enzymes, inhibiting their activity. Additionally, the presence of methoxy and phenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other pyrazoloquinoline derivatives, such as:

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-7,7-dimethyl-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C26H27N3O4/c1-26(2)13-18-22(19(30)14-26)21(17-12-16(32-3)10-11-20(17)33-4)23-24(27-18)28-29(25(23)31)15-8-6-5-7-9-15/h5-12,21,27-28H,13-14H2,1-4H3

InChI Key

CQCPWXHYTMYGIS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.